B1576630 Esculentin-2V protein

Esculentin-2V protein

Cat. No.: B1576630
Attention: For research use only. Not for human or veterinary use.
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Description

The Esculentin-2V protein is a host-defense peptide (antimicrobial peptide) naturally occurring in the skin secretions of frogs, specifically identified in species such as Rana schmackeri . Its amino acid sequence is GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC . This peptide is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Esculentin-2V belongs to the esculentin-2 peptide family, which has demonstrated potent, broad-spectrum growth-inhibitory activity against a range of clinically relevant microorganisms, including multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The mechanism of action for esculentin peptides is attributed to their amphipathic structure, which allows them to interact with and disrupt microbial membranes. Research indicates that the full-length peptide's activity is highly dependent on its distinct structural domains. The hydrophobic N-terminal region is critical for membrane interaction and overall potency, while the cyclic C-terminal domain formed by a disulfide bridge also contributes significantly to its stability and cytotoxic activity against both bacterial and mammalian cells . Beyond its core antimicrobial properties, studies on closely related esculentin peptides have revealed additional research value. Analogs of esculentin-2CHa have shown the ability to stimulate insulin release from pancreatic beta cells via mechanisms that may involve phospholipase C/protein kinase C pathways and the modulation of potassium and calcium channels, suggesting potential research applications in metabolic disease . Furthermore, esculentin-2 peptides and their analogs have exhibited differential cytotoxicity against human cancer cell lines, including hepatocellular carcinoma cells, indicating their utility in oncological research . Researchers can utilize this this compound to investigate innate immunity mechanisms, develop novel anti-infective agents targeting antibiotic-resistant pathogens, and explore its potential effects on cancer cell viability and insulin secretion.

Properties

bioactivity

Antimicrobial

sequence

GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC

Origin of Product

United States

Origin, Classification, and Primary Structure Research of Esculentin 2v Protein

Biological Source and Isolation Context of Esculentin-2V Protein

Odorrana versabilis as the Source Organism

Esculentin-2V is a naturally occurring peptide found in the skin secretions of the Chinese bamboo leaf odorous frog, Rana (Odorrana) versabilis. researchgate.netnih.gov This amphibian species is the primary biological source from which Esculentin-2V has been identified and characterized. researchgate.netnih.gov The skin of amphibians like Odorrana versabilis is a rich source of a wide array of bioactive peptides, which are stored in granular glands and released in response to stress or injury. nih.gov These secretions serve as a crucial component of the frog's innate immune system, offering protection against a variety of environmental pathogens. nih.govnih.gov

Methodologies for Peptide Isolation from Skin Secretions

The isolation of Esculentin-2V and other similar peptides from frog skin secretions involves a series of sophisticated biochemical techniques. A common initial step is the induction of secretion through a mild, non-harmful method such as mild electrical stimulation of the dorsal skin surface. bioscientifica.com The collected secretion is then typically lyophilized (freeze-dried) to preserve the peptides. nih.gov

Following collection, the crude secretion undergoes purification, most commonly through reverse-phase high-performance liquid chromatography (RP-HPLC). bioscientifica.com This technique separates the complex mixture of peptides based on their hydrophobicity, allowing for the isolation of individual components. bioscientifica.com

To determine the primary structure of the isolated peptides, researchers employ techniques such as automated Edman degradation and mass spectrometry (specifically MALDI-TOF mass spectrometry). nih.gov Furthermore, molecular cloning techniques have been instrumental in characterizing the peptides. By constructing cDNA libraries from the skin secretions, scientists can amplify and sequence the genes encoding these peptides, providing a blueprint of their amino acid sequence. nih.govnih.gov This "shotgun" cloning approach has proven to be a rapid and effective method for discovering novel peptides and their corresponding DNA sequences. nih.gov

Phylogenetic and Family Classification of this compound

Assignment to the Frog Skin Active Peptide (FSAP) Family

Esculentin-2V belongs to the large and diverse Frog Skin Active Peptide (FSAP) superfamily. uniprot.orgnih.gov This superfamily encompasses a multitude of peptide families derived from the skin of various frog species. nih.gov FSAP precursor proteins are characterized by a conserved N-terminal signal peptide and are post-translationally cleaved to produce the final bioactive peptides. nih.gov The peptides within this superfamily exhibit a wide range of biological activities. nih.gov

Placement within the Brevinin and Esculentin (B142307) Subfamilies

Within the broader FSAP superfamily, Esculentin-2V is classified under the Brevinin superfamily. This superfamily is further divided into several subfamilies, including Brevinin-1, Brevinin-2, Esculentin-1, and Esculentin-2. researchgate.net Esculentin-2V, as its name suggests, is a member of the Esculentin-2 subfamily. researchgate.netnih.gov Peptides in the Esculentin-2 subfamily are typically shorter than their Esculentin-1 counterparts, generally containing around 37 amino acids. researchgate.net A defining characteristic of many peptides in the Brevinin and Esculentin families, including the Esculentin-2 subfamily, is the presence of a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues, often referred to as the "Rana box". nih.govnih.gov

Comparative Analysis with Other Esculentin Peptides

The Esculentin family of peptides, while sharing structural similarities, exhibits a degree of sequence variation across different species and even within the same species.

Esculentin-1a: This peptide, originally isolated from European frogs, consists of 46 amino acids and has a highly conserved primary structure. bioscientifica.comresearchgate.net It is known for its potent antimicrobial activity. researchgate.net Truncated versions, such as Esculentin-1a(1-21)NH2, have been synthesized and studied for their biological properties. nih.govfrontiersin.orgjst.go.jp

Esculentin-2A and Esculentin-2B: These are other members of the Esculentin-2 subfamily, and like Esculentin-2V, they show variations in their amino acid sequences. These differences, although sometimes minor, can influence their biological activity spectrum. qub.ac.uk

Esculentin-2CHa: Isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), Esculentin-2CHa is a 37-amino acid peptide. researchgate.netnih.gov Its primary structure has been extensively studied, and it has been shown to possess a hydrophobic N-terminal hexapeptide that is crucial for its activity. nih.gov

The amino acid sequences of these peptides reveal both conserved regions and points of substitution, which contribute to the diversity of their biological functions. The table below provides a comparison of the primary structures of some of these peptides.

Peptide NameSource OrganismAmino Acid Sequence
Esculentin-2Vb Rana (Odorrana) versabilisGFLSIVRGVAKFASKGLGKDLAKLGVDLVACKISKQC
Esculentin-1a Pelophylax lessonae/ridibundusGIFSKLAGKKIKNLLISGLKGSLHLLADLADKINKCGVSNVCKPKTC
Esculentin-2CHa Lithobates chiricahuensisGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC

Data sourced from multiple scientific publications.

This comparative analysis highlights the subtle yet significant differences that define each member of the Esculentin peptide family, contributing to a deeper understanding of their structure-function relationships. The study of these peptides continues to be a dynamic field, with ongoing research revealing new family members and exploring their potential applications.

Primary Sequence Determination and Conservation Studies of this compound

The primary structure of a protein, its unique amino acid sequence, is fundamental to its function. For the Esculentin-2 protein family, extensive research has been dedicated to elucidating these sequences, understanding their structural features, and exploring their evolutionary relationships.

Amino Acid Sequence Elucidation

The amino acid sequence of Esculentin-2 peptides is determined through a combination of techniques, including "shotgun" cloning and mass spectrometry. nih.gov These methods allow for the rapid identification of peptide and corresponding DNA sequences from various frog species. nih.gov

One notable member of this family is Esculentin-2CHa, a 37-amino acid peptide isolated from the skin secretions of the Chiricahua leopard frog, Lithobates chiricahuensis. researchgate.netwikipedia.org Its primary structure has been identified as GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC. researchgate.net This sequence is characterized by a mix of hydrophobic, polar, and charged amino acids. wikipedia.org For instance, it contains hydrophobic residues like Alanine (A), Leucine (L), and Phenylalanine (F), positively charged residues such as Arginine (R) and Lysine (K), and a negatively charged Aspartic acid (D). wikipedia.org

The table below details the amino acid sequence of Esculentin-2CHa.

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)Property
1GlycineGPolar
2PhenylalanineFHydrophobic, Aromatic
3SerineSPolar
4SerineSPolar
5IsoleucineIHydrophobic
6PhenylalanineFHydrophobic, Aromatic
7ArginineRPositively Charged
8GlycineGPolar
9ValineVHydrophobic
10AlanineAHydrophobic
11LysineKPositively Charged
12PhenylalanineFHydrophobic, Aromatic
13AlanineAHydrophobic
14SerineSPolar
15LysineKPositively Charged
16GlycineGPolar
17LeucineLHydrophobic
18GlycineGPolar
19LysineKPositively Charged
20Aspartic acidDNegatively Charged
21LeucineLHydrophobic
22AlanineAHydrophobic
23LysineKPositively Charged
24LeucineLHydrophobic
25GlycineGPolar
26ValineVHydrophobic
27Aspartic acidDNegatively Charged
28LeucineLHydrophobic
29ValineVHydrophobic
30AlanineAHydrophobic
31CysteineCPolar
32LysineKPositively Charged
33IsoleucineIHydrophobic
34SerineSPolar
35LysineKPositively Charged
36GlutamineQPolar
37CysteineCPolar

Disulfide Bond Configuration Analysis (e.g., Cys31-Cys37)

A key structural feature of many Esculentin-2 peptides is the presence of a disulfide bond. cpu-bioinfor.orgcpu-bioinfor.org This covalent linkage forms between the thiol groups of two cysteine residues. In Esculentin-2 peptides, these are typically located at positions 31 and 37 of the amino acid chain. cpu-bioinfor.orgcpu-bioinfor.org This Cys31-Cys37 disulfide bond creates a cyclic domain at the C-terminus of the peptide. nih.gov This structural element is crucial for the biological activity of the peptide. nih.gov The formation of this bond provides structural stability to the peptide. mdpi.com

Evolutionary Conservation of Key Residues within the Esculentin Family

The Esculentin family of peptides demonstrates a fascinating pattern of evolutionary conservation. While the primary structure of Esculentin-2 has not been strictly conserved across different frog species, evolutionary pressure has maintained the hydrophobic character of the N-terminal hexapeptide sequence (GFSSIF in Esculentin-2CHa). nih.gov This suggests a critical role for this hydrophobic region in the peptide's function. nih.gov

Structural Biology and Biophysical Characterization of Esculentin 2v Protein

Advanced Structural Determination Methodologies

A variety of high-resolution techniques are employed to elucidate the atomic-level details of peptides. While specific structural data for the "Esculentin-2V" variant is not prominently available in public databases, the methodologies described are standard for this class of protein and have been successfully applied to closely related esculentin (B142307) peptides.

Application of X-ray Crystallography for Esculentin-2V Protein

X-ray crystallography is a premier technique for determining the precise atomic coordinates of a molecule. The process requires the protein of interest to be grown into a highly ordered, single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the molecule can be built.

For peptides like Esculentin-2V, which are often flexible and may only adopt a stable structure upon interaction with a membrane, obtaining a crystal suitable for diffraction can be a significant challenge. To date, a solved crystal structure for an Esculentin-2 family peptide has not been deposited in major protein data banks. The successful application of this technique would likely require co-crystallization with a binding partner or the use of specialized crystallization techniques such as lipidic cubic phase to mimic a membrane environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for studying the structure of peptides in solution, circumventing the need for crystallization. This technique is particularly well-suited for analyzing the conformational dynamics of peptides and their interactions with other molecules, such as in membrane-mimicking environments.

A key example of this application within the esculentin family is the structural study of Esculentin-1a(1-21), a closely related peptide. pdbj.orgrcsb.org Researchers used transferred nuclear Overhauser effect spectroscopy (trNOE) to study its conformation when bound to lipopolysaccharide (LPS) micelles, which simulate the outer membrane of Gram-negative bacteria. pdbj.orgrcsb.orgexlibrisgroup.com The key findings from this NMR analysis were:

In a simple aqueous solution, the peptide existed in a flexible, random coil state, as indicated by a lack of NOE peaks. pdbj.orgrcsb.org

Upon binding to LPS micelles, the peptide underwent a significant conformational change, folding into a defined amphipathic alpha-helical structure. pdbj.orgrcsb.org

This demonstrates the utility of NMR in revealing the induced-fit mechanism common to many antimicrobial peptides, a behavior that is highly probable for Esculentin-2V as well.

Cryo-Electron Microscopy (Cryo-EM) Approaches for Protein Complexes

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins in a near-native state. The method involves flash-freezing a solution of the sample in vitreous ice and imaging the individual particles with an electron microscope. Thousands of these two-dimensional images are then computationally combined to reconstruct a three-dimensional model.

While Cryo-EM is typically used for molecules significantly larger than a single Esculentin-2V peptide, it would be an invaluable tool for studying the peptide's interaction with a bacterial cell membrane or a model lipid bilayer. For instance, Cryo-EM could potentially visualize how multiple Esculentin-2V peptides assemble to form pores or other disruptive structures within a membrane. As of now, there are no published Cryo-EM structures featuring Esculentin-2V or its close homologs.

Secondary and Tertiary Structure Analysis

The biological activity of Esculentin-2 peptides is intrinsically linked to their secondary and tertiary structures, particularly their helical nature and the stabilizing influence of covalent bonds.

Alpha-Helical Conformation Characterization

A defining feature of many Esculentin-2 peptides is their propensity to form an alpha-helical secondary structure, especially within the hydrophobic environment of a cell membrane. mdpi.comnih.gov This conformation is critical for their function, as it arranges hydrophobic and cationic amino acid residues on opposite faces of the helix, creating an amphipathic structure. This arrangement facilitates membrane insertion and disruption.

Studies on various esculentin peptides have confirmed this characteristic:

NMR studies on Esculentin-1a(1-21) demonstrated a transition from a random coil to an amphipathic alpha-helix upon binding to LPS. pdbj.orgrcsb.org

Research on Esculentin-2EM involved the creation of chemically "stapled" analogs, where a hydrocarbon cross-link was introduced to lock the peptide into an alpha-helical conformation. These constrained peptides showed a significant increase in helical content and antimicrobial activity compared to their linear counterparts. nih.gov

These findings underscore that the stability and extent of the alpha-helical fold are directly correlated with the peptide's biological potency.

Table 1: Research Findings on Alpha-Helical Conformation of Esculentin Peptides

Peptide Studied Method Environment Key Finding Reference(s)
Esculentin-1a(1-21) Solution NMR (trNOE) Aqueous Solution Adopts a random coil structure. pdbj.org, rcsb.org
Esculentin-1a(1-21) Solution NMR (trNOE) LPS Micelles Folds into an amphipathic alpha-helix. pdbj.org, rcsb.org
Esculentin-2EM Circular Dichroism N/A "Stapled" analogs show increased helical content and antimicrobial activity. nih.gov
General Esculentin Family Structure Prediction N/A Peptides predicted to have >70% helical structure show activity against S. aureus. mdpi.com

Impact of Disulfide Bonds on Fold Stability

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. monash.edu These bonds play a crucial role in defining and stabilizing the tertiary structure of many extracellular peptides and proteins by restricting conformational flexibility and reducing the entropic cost of folding. monash.educreative-proteomics.com

Within the Esculentin-2 family, some members possess a C-terminal disulfide bond. For example, the peptide Esculentin-2CHa features a cyclic C-terminal domain created by a disulfide bridge between Cys(31) and Cys(37). nih.gov Research on this peptide has directly demonstrated the importance of this structural feature:

When the two cysteine residues responsible for the disulfide bond were replaced with serine (an amino acid of similar size but incapable of forming such a bond), the resulting peptide showed a significant decrease in its cytotoxic activity against both microbes and mammalian cells. nih.gov

This indicates that the disulfide bond is not merely a minor structural element but is critical for maintaining the specific three-dimensional fold required for potent biological activity. The covalent link likely stabilizes the peptide against degradation and locks it into a more favorable conformation for membrane interaction. creative-proteomics.comnih.gov

Table 2: Research Findings on the Impact of Disulfide Bonds in Esculentin Peptides

Peptide Studied Modification Observation Implication Reference(s)
Esculentin-2CHa Native Peptide Contains a C-terminal disulfide bond (Cys31-Cys37) forming a cyclic domain. This bond is a key feature of the native structure. nih.gov
Esculentin-2CHa Replacement of Cys(31) and Cys(37) with Serine Appreciable decrease in antimicrobial and cytotoxic activity. The disulfide bond is critical for maintaining the peptide's functional conformation and stability. nih.gov

Conformational Dynamics and Structural Transitions

Analysis of Structure-Activity Relationships

The biological activity of Esculentin-2 peptides is intrinsically linked to their primary and secondary structures. Modifications to the peptide sequence and conformation can significantly impact their efficacy and cytotoxic profiles.

Truncation of Esculentin-2 peptides has been shown to substantially decrease their antimicrobial activity. nih.gov However, specific amino acid substitutions can recover or even enhance this activity. For instance, a 23-residue analog of Esculentin-2EM containing a tryptophanyl substitution at position 16 demonstrated a significant restoration of the parent peptide's antimicrobial potency. nih.gov Further constraining 15-residue Esculentin-2EM analogs into an α-helical conformation using an oct-4-enyl cross-link led to notable increases in antimicrobial activity, helical content, and resistance to proteases. nih.gov

Studies on Esculentin-2CHa, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), have provided further insights into the roles of different peptide domains. nih.gov Removal of the hydrophobic N-terminal hexapeptide (GFSSIF) from Esculentin-2CHa resulted in the complete loss of its growth-inhibitory activity against Staphylococcus aureus and its cytotoxic effects on erythrocytes and A549 lung adenocarcinoma cells. nih.gov This modification also led to a significant reduction in its potency against Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.gov Conversely, while the primary structure of the N-terminal hexapeptide is not highly conserved across different frog species, its hydrophobic character is maintained, suggesting its crucial role in the peptide's function. nih.gov

The C-terminal region of Esculentin-2 peptides also plays a vital role. The removal of the cyclic C-terminal domain (CKISKQC) from Esculentin-2CHa and the substitution of cysteine residues with serine resulted in a marked decrease in its cytotoxicity against both microbial and mammalian cells. nih.gov

Furthermore, increasing the cationicity of the peptide through amino acid substitutions, such as in the [D20K, D27K] analog of Esculentin-2CHa, modestly increased its potency against microorganisms but also significantly enhanced its cytotoxicity towards mammalian cells. nih.gov Another modification, the substitution of Leucine with Lysine at position 31 in Esculentin-2CHa, was found to enhance its insulinotropic effects without inducing a pro-inflammatory immune response. endocrine-abstracts.org

C-terminal amidation is another key modification that influences the activity of Esculentin-2 peptides. In two novel peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, C-terminal amidation led to a tenfold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time to 10-15 minutes, without altering the hemolytic potential. nih.gov

Table 1: Effects of Structural Modifications on Esculentin-2 Peptide Activity

Peptide/AnalogModificationEffect on Antimicrobial ActivityEffect on Cytotoxicity/Other ActivitiesReference
Esculentin-2EM (15-residue)Constrained α-helical conformationRemarkable increaseIncreased helical content and protease resistance nih.gov
Esculentin-2CHaRemoval of N-terminal hexapeptideAbolished against S. aureus, reduced against othersAbolished against erythrocytes and A549 cells nih.gov
Esculentin-2CHaRemoval of cyclic C-terminal domainAppreciable decreaseAppreciable decrease against mammalian cells nih.gov
Esculentin-2CHa [D20K, D27K]Increased cationicityModest increaseMarked increase against erythrocytes and A549 cells nih.gov
Esculentin-2CHa [L31K]Leu to Lys substitution at position 31Not specifiedEnhanced insulinotropic effects endocrine-abstracts.org
Esculentin-2 HYba1/2C-terminal amidation10-fold decrease in MIC against fish pathogensReduced bacterial killing time, unaltered hemolysis nih.gov

Influence of Environmental Factors on Protein Conformation (e.g., membrane interaction)

The surrounding environment, particularly the presence of bacterial membranes, plays a crucial role in the conformational dynamics of Esculentin-2 peptides. In aqueous solutions, these peptides are typically in a disordered state. However, upon interaction with bacterial membranes, they undergo a significant conformational change, adopting an α-helical structure. mdpi.com This transition is a key step in their mechanism of action.

The interaction and subsequent conformational change are largely driven by the electrostatic affinity between the cationic peptide and the negatively charged components of bacterial membranes. nih.gov C-terminally amidated Esculentin-2 peptides have been shown to cause concentration-dependent damage to bacterial membranes, including the induction of transient pores at sub-MIC levels and membrane depolarization. nih.gov This interaction leads to visible physical alterations in the bacterial cells, such as blebbing, elongation, and fusion. nih.gov

The antimicrobial activity of these peptides can also be influenced by the presence of certain ions. For C-terminally amidated Esculentin-2 HYba1 and HYba2, the activity against S. aureus and Vibrio cholerae was not affected by physiological concentrations of monovalent and divalent cations. nih.gov However, at higher concentrations (>5 µM), Mg²⁺ and Ca²⁺ ions increased the MIC against V. cholerae, likely due to competition for binding sites on the bacterial membrane. nih.gov

Post-Translational Modifications and their Structural Implications

Currently, there is a lack of specific data in the available scientific literature regarding the naturally occurring post-translational modifications (PTMs) of the this compound and their direct structural implications. The most relevant modification discussed in the context of Esculentin-2 peptides is C-terminal amidation, which has been primarily studied through synthetic analogs. nih.govresearchgate.net This modification, which involves the conversion of the C-terminal carboxylic acid to an amide, is known to be a common PTM in many naturally occurring peptides and can influence their stability and biological activity. researchgate.net In synthetic Esculentin-2 analogs, amidation has been shown to enhance antimicrobial potency. nih.govresearchgate.net However, detailed structural studies elucidating the precise conformational changes induced by this modification in Esculentin-2V are not extensively documented.

Oligomerization States and Supramolecular Assemblies of this compound

The scientific literature currently lacks specific studies detailing the oligomerization states and the formation of supramolecular assemblies by the this compound. While the self-assembly of antimicrobial peptides into higher-order structures like fibrils and nanotubes is a recognized phenomenon that can enhance their stability and activity, there is no direct evidence to suggest that Esculentin-2V undergoes such processes. The existing research on Esculentin-2 peptides primarily focuses on their monomeric form and its interaction with bacterial membranes. Therefore, the capacity of Esculentin-2V to form oligomers or supramolecular structures remains an area for future investigation.

Biological Activities and Cellular Functions of Esculentin 2v Protein

Antimicrobial Spectrum and Potency

Esculentin (B142307) proteins, a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs, have demonstrated a broad spectrum of activity against various microorganisms. Derivatives of these peptides, such as Esculentin-1a and its shorter fragments like Esc(1-21), have been extensively studied for their potent antimicrobial effects.

Esculentin-derived peptides exhibit significant efficacy against Gram-negative bacteria, including clinically relevant pathogens like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com The peptide Esc(1-21), a 21-residue derivative of esculentin-1a, has shown a higher activity against these bacteria compared to other fragments. nih.gov Studies have determined the Minimal Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, for these peptides. For instance, Esc(1-21) displayed a MIC of 2 µM against E. coli K12 and 4 µM against the pathogenic strain E. coli O157:H7. mdpi.com Against P. aeruginosa, the MIC for Esc(1-21) has been reported to be in the range of 2 to 8 µM. researchgate.net The primary mechanism of action against these bacteria involves the perturbation and permeabilization of the cytoplasmic membrane. researchgate.net

Antimicrobial Activity of Esculentin Peptides Against Gram-Negative Bacteria
PeptideBacteriumMIC (µM)
Esc(1-21)Escherichia coli K122
Esc(1-21)Escherichia coli O157:H74
Esc(1-21)Pseudomonas aeruginosa2-8
Esc(1-18)Escherichia coli K1216
Esc(1-18)Escherichia coli O157:H732

The esculentin family of peptides also demonstrates potent activity against Gram-positive bacteria. Linearized esculentin 2EM (E2EM-lin) has been shown to be highly effective against Gram-positive bacteria with Minimum Lethal Concentrations (MLCs) of ≤ 6.25 μM. researchgate.netlsbu.ac.uk This efficacy is attributed to the peptide's ability to adopt a helical structure in the presence of the bacterial membrane, leading to membrane penetration and lysis. researchgate.netnih.gov Specifically, the high content of anionic lipids like phosphatidylglycerol (PG) in the membranes of Gram-positive bacteria appears to be a major driver for the peptide's lytic activity. nih.gov While some esculentin derivatives have shown weaker effects on strains of Staphylococcus aureus, others, like Esculentin-2CHa, exhibit potent growth inhibitory activity against multidrug-resistant strains of S. aureus with MIC values of ≤ 6 μM. researchgate.netnih.gov

Antimicrobial Activity of Esculentin Peptides Against Gram-Positive Bacteria
PeptideBacteriumMIC/MLC (µM)
E2EM-linGram-positive bacteria≤ 6.25
Esculentin-2CHaStaphylococcus aureus (multidrug-resistant)≤ 6

In addition to their antibacterial properties, esculentin peptides have shown notable antifungal activity. The N-terminal 1–18 fragment of esculentin-1b, Esc(1–18), has been demonstrated to be effective against Candida albicans, a prevalent human fungal pathogen. nih.gov This peptide fragment causes a rapid reduction in the viability of yeast cells and is also effective against the more virulent hyphal form of the fungus. nih.gov The MIC for Esc(1–18) against various C. albicans strains was found to be 4 μM. nih.gov The mechanism of action is believed to be through membrane perturbation, leading to permeabilization and cell death. nih.gov

Antifungal Activity of Esculentin Peptides
PeptideFungusMIC (µM)
Esc(1–18)Candida albicans4

Modulation of Biofilm Formation and Dispersal

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to eradicate and exhibit high resistance to conventional antibiotics. nih.govnih.gov Esculentin-derived peptides have shown promise not only in killing planktonic (free-living) bacteria but also in combating biofilms.

Esculentin derivatives can prevent the formation of biofilms at sub-inhibitory concentrations. nih.gov For example, both Esc(1-21) and Esc(1-18) have been shown to inhibit biofilm formation by E. coli O157:H7, with Esc(1-21) being the more potent of the two. nih.gov This inhibition of biofilm development is not due to the killing of planktonic bacteria but rather an interference with the processes of adhesion and maturation. nih.govnih.gov The peptides can hinder the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com

The disruption of established biofilms by esculentin peptides involves multiple mechanisms. A primary mode of action is the perturbation and permeabilization of the cell membranes of bacteria within the biofilm. researchgate.net Esc(1-21) has been shown to effectively kill sessile P. aeruginosa cells within a biofilm by damaging their membranes. nih.gov

Furthermore, these peptides can influence gene expression related to biofilm formation and dispersal. In E. coli O157:H7, esculentin derivatives have been observed to induce the expression of genes such as csrA and hha, which in turn affect the flhDC operon, a key regulator of motility and biofilm formation. mdpi.comnih.gov This suggests a regulatory role for these peptides in preventing biofilm development. Additionally, the induction of the nirB gene, which is involved in the production of nitric oxide (NO), a known biofilm dispersal agent, has been noted in the presence of esculentin peptides. nih.gov This indicates that the peptides may trigger natural dispersal mechanisms within the biofilm. Some antimicrobial peptides are also known to target components of the biofilm matrix, such as wall teichoic acid in Gram-positive bacteria, leading to a loss of structural integrity. pitt.edu

Immunomodulatory Properties and Host Defense Roles of Esculentin-2 Peptides

Esculentin-2 peptides, derived from amphibian skin, are recognized for their role in the innate immune system. nih.gov These peptides exhibit a range of biological activities that contribute to host defense, including direct antimicrobial action and modulation of the host's immune response.

Influence on Immune Cell Responses

Certain variants of Esculentin-2 have demonstrated the ability to modulate the responses of immune cells. For instance, Esculentin-2CHa has been shown to influence the production of cytokines, which are key signaling molecules in the immune system. In laboratory studies involving mouse lymphoid cells, Esculentin-2CHa was found to significantly stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov The peptide also enhanced IL-10 production in cells that were stimulated with concanavalin (B7782731) A. nih.gov

Furthermore, Esculentin-2CHa has been observed to have a stimulatory effect on peritoneal macrophages, leading to a significant increase in the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov However, its effects on the production of other cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) were not found to be significant. nih.gov

PeptideImmune Cell TypeObserved EffectCytokine(s) Affected
Esculentin-2CHaMouse Lymphoid CellsStimulation of cytokine releaseInterleukin-10 (IL-10)
Esculentin-2CHaMouse Peritoneal MacrophagesStimulation of cytokine productionTumor Necrosis Factor-alpha (TNF-α)

Contribution to Innate Immunity in Amphibian Skin

As a component of the amphibian's first line of defense, Esculentin-2 peptides are part of the innate immune system, providing protection against a broad spectrum of pathogens. nih.gov These antimicrobial peptides (AMPs) are secreted onto the skin surface in response to injury or stress. nih.gov The primary mechanism of their antimicrobial action involves interaction with and disruption of the microbial cell membrane. nih.gov

The structure of Esculentin-2 peptides, which includes a C-terminal intramolecular disulfide bond creating a cyclic domain, is important for their biological activity. nih.gov These peptides are effective against various microorganisms, showcasing their role in preventing skin infections and maintaining the health of the amphibian host. nih.gov

Pro-Angiogenic and Wound Healing Activities (as observed in model systems)

While direct studies on the pro-angiogenic and wound healing properties of Esculentin-2V protein are limited, research on related compounds provides insights into the potential activities of the broader Esculentin family.

Promotion of Cell Migration and Proliferation in Endothelial Cells (e.g., HUVECs)

At present, there is a lack of specific research data on the effects of this compound on the migration and proliferation of human umbilical vein endothelial cells (HUVECs).

Enhancement of Granulation Tissue Development and Collagen Deposition (in mice models)

Currently, there are no specific studies available that demonstrate the enhancement of granulation tissue development and collagen deposition by this compound in mice models. It is important to note that studies on a different compound, esculin (B1671248) (a coumarin (B35378) glucoside), have shown promotion of granulation tissue formation and collagen deposition in wounds in mice. nih.gov However, esculin is structurally and functionally different from the Esculentin-2 peptide family. nih.gov

Metabolic Regulation and Insulinotropic Effects (as observed in model systems)

Studies on analogues of Esculentin-2 peptides have revealed their potential role in metabolic regulation, particularly in stimulating insulin (B600854) secretion. Research has focused on truncated and modified versions of Esculentin-2CHa to enhance their stability and biological activity. nih.gov

In studies using the clonal BRIN-BD11 rat pancreatic β-cell line, analogues of Esculentin-2CHa(1-30) were found to stimulate insulin release. nih.gov The mechanism of this insulinotropic action involves the depolarization of the plasma membrane and an increase in intracellular calcium levels. nih.gov

Furthermore, in vivo studies in NIH Swiss mice demonstrated that the acute administration of these Esculentin-2CHa analogues improved glucose tolerance and enhanced insulin release in response to a glucose challenge. nih.gov These findings suggest that Esculentin-2 peptides could have a role in glycemic control. nih.gov The insulin-releasing activity appears to be mediated through pathways involving protein kinase A and protein kinase C. nih.gov

Peptide AnalogueModel SystemObserved EffectMechanism of Action
Esculentin-2CHa(1-30) analoguesBRIN-BD11 cellsStimulation of insulin releasePlasma membrane depolarization, increased intracellular Ca2+
Esculentin-2CHa(1-30) analoguesNIH Swiss miceImproved glucose tolerance, enhanced insulin releaseNot fully elucidated in vivo, likely involves direct stimulation of β-cells

Modulation of Glucose Homeostasis (in mouse models, for related Esculentin peptides)

Studies involving related esculentin peptides, such as Esculentin-2CHa, have demonstrated significant effects on glucose homeostasis in mouse models of diet-induced obesity and insulin resistance. These peptides have been shown to positively influence insulin secretion and glucose tolerance.

The frog skin host-defense peptide esculentin-2CHa has been investigated for its antidiabetic properties. plos.org In vitro studies using rat BRIN-BD11 clonal pancreatic β-cells showed that Esculentin-2CHa stimulates insulin secretion at concentrations above 0.3 nM without being toxic to the cells. plos.org This action involves membrane depolarization and an increase in intracellular calcium. plos.org

In vivo experiments with high-fat fed mice, which exhibit obesity and insulin resistance, have further substantiated these findings. plos.orgresearchgate.net Acute administration of an analogue, [L28K]esculentin-2CHa, enhanced both glucose tolerance and insulin secretion. plos.org Longer-term, twice-daily administration of this analogue for 28 days resulted in a significant decrease in non-fasting plasma glucose and an increase in non-fasting plasma insulin. plos.orgplos.org Furthermore, the treated mice showed improved glucose tolerance and insulin secretion in response to both oral and intraperitoneal glucose challenges. plos.org The impaired function of isolated islets from these high-fat fed mice was also restored by the peptide treatment. plos.org

Another study evaluated the actions of esculentin-2CHa(1-30) and its analogues in a similar diet-induced obesity-diabetes mouse model. nih.gov Twice-daily administration of these peptides for 28 days led to a reduction in blood glucose levels and improved glucose tolerance and insulin sensitivity. nih.gov These effects were comparable to those of exendin-4, a known antidiabetic agent. nih.gov The treatment also resulted in lower plasma glucagon (B607659) levels. plos.orgnih.gov

The following table summarizes the effects of Esculentin-2CHa and its analogue on glucose and insulin levels in high-fat fed mice.

PeptideEffect on Non-Fasting Plasma GlucoseEffect on Non-Fasting Plasma InsulinImprovement in Glucose Tolerance
Esculentin-2CHaDecreasedIncreasedYes researchgate.net
[L28K]esculentin-2CHa25% reduction plos.org42% increase plos.orgYes plos.org
Esculentin-2CHa(1-30)ReducedLowered (concomitant with glucose reduction)Yes nih.gov

Regulation of Lipid Metabolism (in C. elegans, for related compounds or peptides)

While direct studies on this compound or its direct analogues on lipid metabolism in the model organism Caenorhabditis elegans are not extensively documented in the provided research, studies on other compounds in C. elegans illustrate the model's utility in investigating the regulation of fat metabolism. C. elegans is a recognized model for studying energy homeostasis and the genetic basis of fat storage, as many of its lipid metabolism pathways are conserved in mammals. nih.gov

Research has shown that various bioactive compounds can modulate fat accumulation in C. elegans. For example, a screening of different phenolic compounds demonstrated that many, including resveratrol, apigenin, and vanillic acid, could significantly reduce lipid content in the worms. nih.gov These compounds exert their effects through various biological processes and signaling pathways. nih.gov Resveratrol, for instance, was found to affect fat mobilization and fatty acid metabolism, mimicking a state of calorie restriction. nih.gov

The regulatory pathways of energy homeostasis are highly conserved between mammals and C. elegans, making it a powerful tool for exploring the genetic underpinnings of fatty acid synthesis and fat storage regulation. nih.govnih.gov Studies in this organism have helped to elucidate the complex gene networks that maintain energy balance. nih.gov For instance, changes in lipid metabolism driven by steroid signaling have been shown to modulate protein homeostasis in C. elegans. embopress.org This highlights the intricate connection between lipid signaling and other essential cellular processes.

The following table outlines the effects of selected phenolic compounds on lipid metabolism in C. elegans.

CompoundPrimary Effect on Lipid MetabolismAssociated Pathways/Responses
ResveratrolStrong lipid-reducing activityAffects fat mobilization, fatty acid metabolism, mimics calorie restriction nih.gov
ApigeninLipid reductionInduces oxidative stress response, lipid mobilization nih.gov
Vanillic AcidLipid reductionAffects the unfolded-protein response in the endoplasmic reticulum nih.gov

These findings in C. elegans with other compounds suggest that peptides like Esculentin-2V could potentially influence lipid metabolism through conserved pathways, though specific research is required to confirm such activities.

Other Investigated Biological Activities (e.g., hemolytic activity)

Beyond its metabolic functions, the hemolytic activity of related esculentin peptides has been investigated. Hemolytic activity, the breakdown of red blood cells, is a critical parameter for assessing the potential toxicity of antimicrobial peptides.

The host-defense peptide Esculentin-2CHa has been shown to exhibit differential cytotoxicity. nih.gov It displays potent activity against various multidrug-resistant bacteria while having a comparatively lower effect on human erythrocytes. nih.gov Specifically, the concentration causing 50% hemolysis (LC50) for human red blood cells was determined to be 150 μM. nih.gov

The structure of the peptide plays a significant role in its hemolytic and cytotoxic activities. nih.gov Modifications to the peptide sequence, such as the removal of certain domains or the substitution of amino acids, can markedly alter its effects. For example, removing the hydrophobic N-terminal hexapeptide from Esculentin-2CHa was found to abolish its cytotoxic activity against erythrocytes. nih.gov Conversely, increasing the peptide's positive charge by substituting certain amino acids led to a marked increase in cytotoxicity against red blood cells. nih.gov

The table below summarizes the cytotoxic activity of Esculentin-2CHa.

Cell TypeActivity MetricValue
Human ErythrocytesLC50150 μM nih.gov
Human Lung Adenocarcinoma A549 cellsLC5010 μM nih.gov

This differential activity highlights a degree of selectivity for bacterial and cancer cells over mammalian erythrocytes, a desirable characteristic for potential therapeutic agents.

Molecular Mechanisms of Action of Esculentin 2v Protein

Membrane Interaction and Permeabilization Mechanisms

The primary and most studied mechanism for many antimicrobial peptides is the disruption of the microbial cell membrane. This process is generally understood to occur in two main stages: initial interaction with the membrane and subsequent permeabilization.

Antimicrobial peptides typically exhibit an initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by hydrophobic interactions that facilitate the peptide's insertion into the lipid bilayer.

For other Esculentin-2 peptides, studies have shown a preference for and strong interaction with anionic lipids, which are abundant in bacterial membranes. For instance, linearized Esculentin (B142307) 2EM has been shown to interact strongly with lipid mimics of Gram-positive bacterial membranes, particularly with phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). This interaction is crucial for its membrane-disrupting activity.

Table 1: Hypothetical Interaction Characteristics of Esculentin-2V with Microbial Membrane Components (Based on related peptides)

Membrane Component Predicted Interaction Type Potential Significance for Esculentin-2V
Lipopolysaccharide (LPS) Electrostatic and Hydrophobic Initial binding to Gram-negative bacteria
Phosphatidylglycerol (PG) Electrostatic and Hydrophobic Insertion into the lipid bilayer
Cardiolipin (CL) Electrostatic and Hydrophobic Destabilization of membrane curvature

Note: This table is predictive and requires experimental validation for Esculentin-2V.

Following membrane insertion, many antimicrobial peptides are believed to induce membrane permeabilization through the formation of pores or other forms of membrane disruption. Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models.

Studies on C-terminally amidated Esculentin-2 peptides have provided evidence for the induction of transient pores in bacterial membranes, leading to membrane depolarization. Furthermore, a novel pore-forming model has been proposed for linearized Esculentin 2EM, which involves the formation of a tilted, membranolytic, α-helical structure. The specifics of how Esculentin-2V might form pores or perturb the membrane are currently unknown.

Intracellular Target Identification and Engagement

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the membrane and interact with intracellular targets, thereby inhibiting essential cellular processes. There is currently no available research that has identified specific intracellular targets for Esculentin-2V.

Research on other antimicrobial peptides has shown that once inside the cell, they can bind to negatively charged macromolecules such as DNA and RNA, or interact with specific proteins. This binding can interfere with crucial cellular functions. No studies have yet demonstrated such interactions for Esculentin-2V.

The binding of antimicrobial peptides to intracellular macromolecules can lead to the inhibition of vital cellular processes. For example, interaction with DNA could inhibit replication and transcription, while binding to ribosomes could halt protein synthesis. The effect of Esculentin-2V on these processes has not been investigated.

Involvement in Specific Intracellular Signaling Pathways

The interaction of antimicrobial peptides with microbial cells can sometimes trigger or interfere with specific intracellular signaling pathways, leading to downstream effects that contribute to cell death. There is no information available in the scientific literature regarding the involvement of Esculentin-2V in any such pathways.

Based on a thorough review of available scientific literature, there is no specific research data available for a compound named "Esculentin-2V protein" that addresses the detailed molecular mechanisms and protein-protein interactions outlined in your request.

The existing body of research focuses on other related peptides from the esculentin family, such as Esculentin-1a and Esculentin-2CHa, or on a similarly named but structurally different compound, esculetin. For instance, studies on Esculentin-1a(1–21)NH2 have demonstrated its role in activating the PI3K/AKT signaling pathway to promote angiogenesis and wound healing. jst.go.jpnih.gov Furthermore, research into the broader class of esculentin peptides has shown interference with bacterial quorum sensing systems, a key aspect of biofilm formation. mdpi.com

However, no retrievable scientific studies have specifically investigated "this compound" in the context of:

Activation of PI3K/AKT Signaling Pathway

Modulation of Insulin (B600854)/Insulin-like Growth Factor (IGF-1) Signaling

Impact on AMP-Activated Protein Kinase (AMPK) Pathways

Specific interplay with Quorum Sensing Systems

Its unique Protein-Protein Interaction Networks

Due to the absence of specific data for "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline without resorting to speculation or incorrectly applying findings from related but distinct molecules. To maintain scientific integrity and accuracy, we are unable to fulfill the request as specified.

Enzyme Activity and Substrate Specificity

Based on available scientific literature, this compound is not known to possess enzymatic activity. The primary mechanism of action described for Esculentin-2 peptides is their ability to disrupt the integrity of cell membranes, a characteristic of many antimicrobial peptides. This action is generally not catalytic in nature.

Research into the molecular mechanisms of Esculentin-2 and its variants focuses on their interactions with microbial cell surfaces, leading to permeabilization and cell death, rather than the catalysis of biochemical reactions. Therefore, the concepts of enzyme activity and substrate specificity are not applicable to the function of this compound.

Gene Expression and Regulation of Esculentin 2v Protein

Transcriptional Control of Esculentin-2V Protein Gene

The initiation of Esculentin-2V synthesis is primarily controlled at the level of gene transcription. This process is dictated by the interaction of various regulatory elements within the gene's promoter region with specific transcription factors.

The genes encoding amphibian defense peptides, including those of the esculentin (B142307) family, are understood to have originated from ancestral genes of gastrointestinal hormones. A significant event in the evolution of these defense peptides was a major remodeling of their promoter regions, which led to their expression in the skin as part of the host's defense arsenal. plos.orgnih.gov

Promoter regions of amphibian antimicrobial peptide genes contain specific conserved regulatory elements that are crucial for initiating transcription. While the specific promoter of the Esculentin-2V gene has not been fully characterized, studies on related amphibian AMP genes have identified key elements. For instance, a conserved element with strong similarity to binding sites for CCAAT/Enhancer binding proteins (C/EBP) and POU class 2 homeobox factor 1 (POU2F1) has been identified in the promoter regions of pipid AMP genes. plos.org These elements are critical for the activation and repression of gene expression.

Table 1: Potential Regulatory Elements in Amphibian Antimicrobial Peptide Gene Promoters

Regulatory ElementPotential FunctionAssociated Transcription Factors
C/EBP-like siteActivation of gene expressionCCAAT/Enhancer binding proteins (C/EBP)
POU2F1-like siteRepression of gene expressionPOU class 2 homeobox factor 1 (POU2F1)

Transcription factors are key proteins that bind to specific DNA sequences in the promoter region to control the rate of transcription. The expression of amphibian AMPs is known to be modulated by transcription factors associated with immune and inflammatory responses.

For example, the transcription factors C/EBP and POU2F1, which are associated with the synthesis of antimicrobial peptides and proteins in mammals, are also implicated in the regulation of amphibian AMP genes. plos.org The binding of these transcription factors to their respective regulatory elements can either enhance or suppress gene transcription, allowing for a finely tuned response to pathogenic threats. In some cases, the binding of different transcription factors to overlapping sites can lead to differential regulation, with one factor acting as an activator and another as a repressor. plos.org

Post-Transcriptional and Translational Regulation

Following transcription, the regulation of Esculentin-2V expression continues at the post-transcriptional and translational levels, ensuring that the synthesized mRNA is efficiently and accurately translated into the final peptide product.

Translational control mechanisms further regulate the synthesis of Esculentin-2V. The efficiency of translation can be modulated by features within the mRNA sequence. The biosynthesis of amphibian skin peptides involves the translation of a precursor protein, which is then post-translationally modified to yield the active peptide. uol.de This process includes the cleavage of a signal peptide, which directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. researchgate.netmdpi.com

Genetic Variations and Polymorphisms within the Esculentin-2 Protein Gene Family

The Esculentin-2 family of antimicrobial peptides, found in the skin secretions of various frog species, exhibits notable diversity, which is a direct reflection of genetic variations within the gene family. While specific data on single nucleotide polymorphisms (SNPs) or other genetic polymorphisms for a distinct "this compound" are not extensively detailed in current research literature, the documented variations in the amino acid sequences of different Esculentin-2 peptides across species highlight the underlying genetic divergence.

Research has shown that the primary structure of Esculentin-2 is not highly conserved among different frog species. nih.gov This lack of conservation suggests that evolutionary pressures have led to a range of genetic variants, resulting in a family of related but distinct peptides. nih.gov These variations in the peptide sequences can lead to differences in their biological activities.

Several members of the Esculentin-2 peptide family have been identified and characterized, each originating from a different amphibian species and thus representing a natural genetic variant. These peptides, while sharing a common ancestral gene, possess unique amino acid sequences. For instance, Esculentin-2CHa, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), has a specific amino acid sequence that confers potent antimicrobial and anticancer properties. nih.govwikipedia.org Similarly, Esculentin-2 HYba1 and Esculentin-2 HYba2 are two novel peptides identified from an endemic frog species, each with its own distinct sequence and functional profile. nih.gov

The table below illustrates some of the identified peptides within the broader Esculentin-2 family, showcasing the variations in their primary structures. These differences are a direct result of the genetic variations in the encoding genes.

Peptide NameSource OrganismKey Sequence Features/Variations
Esculentin-2CHa Lithobates chiricahuensisA 37-amino acid peptide with a specific sequence (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) that includes a C-terminal cyclic domain. nih.gov
Esculentin-2 HYba1 Endemic frog speciesA novel peptide with a unique amino acid sequence, demonstrating the diversity within the Esculentin-2 family. nih.gov
Esculentin-2 HYba2 Endemic frog speciesAnother novel peptide discovered alongside Esculentin-2 HYba1, further exemplifying the genetic divergence and resulting peptide variations within this family. nih.gov
Esculentin-2-OG11 Rana grahami (Yunnanfu frog)Classified within the Brevenin/esculentin/gaegurin/rugosin family, indicating shared genetic ancestry but with its own specific sequence.

These documented variations underscore the concept of a gene family for Esculentin-2, where different orthologous genes in various species have evolved to produce a suite of peptides with potentially different potencies and spectra of activity. The study of these natural analogs provides insight into the structure-function relationships of these peptides and is a testament to the genetic plasticity of this important family of host-defense molecules. nih.gov Further research at the genomic level is needed to fully characterize the specific genetic polymorphisms that give rise to this observed peptide diversity.

Comparative and Evolutionary Biology of Esculentin 2v Protein

Phylogenetic Relationships within the Esculentin (B142307) Family and Beyond

Esculentin-2 peptides are phylogenetically classified within the extensive brevinin superfamily, which is prevalent in ranid frogs. researchgate.netnih.gov This superfamily is a large group of structurally related antimicrobial peptides that are divided into several subfamilies based on amino acid sequence similarity. nih.gov These include Brevinin-1, Brevinin-2, Esculentin-1, Esculentin-2, Japonicin-1 and -2, Nigrocin-2, Palustrin-1 and -2, Ranacyclin, Ranalexin, and Ranateurin-1 and -2. researchgate.netnih.gov

The shared evolutionary origin of these diverse peptide families is suggested by the highly conserved nature of the signal sequence in their precursor genes. uol.de While the mature peptide sequences have diverged significantly, the similarity in the signal region points to a common ancestral gene. uol.de This ancestral gene is thought to have undergone numerous rounds of gene duplication followed by divergence, giving rise to the wide variety of AMPs seen in modern frogs. mdpi.com

Phylogenetic analyses of esculentin peptides show close genetic affinities among homologs from related frog species. For instance, Esculentin-1 from the dark-spotted frog (Pelophylax nigromaculatus) is most closely related to that of the Fukien gold-striped pond frog (Pelophylax fukienensis). nih.govresearchgate.net Similarly, members of the Esculentin-2 family, such as Esculentin-2CHa from the Chiricahua leopard frog (Lithobates chiricahuensis) and Esculentin-2 HYba1 and HYba2 from the wide-spread fungoid frog (Hydrophylax bahuvistara), demonstrate the distribution of this peptide family across different genera within the Ranidae family. mdpi.comnih.gov

Table 1: Phylogenetic Classification of Esculentin-2
Taxonomic LevelClassificationKey Characteristics
SuperfamilyBrevininA large group of antimicrobial peptides found in ranid frogs, characterized by a conserved C-terminal 'Rana box'. researchgate.netnih.gov
FamilyEsculentinA family within the Brevinin superfamily, further divided into Esculentin-1 and Esculentin-2.
SubfamilyEsculentin-2A distinct group of peptides related to but different from the Brevinin-2 family. researchgate.net
Related FamiliesBrevinin-1, Ranateurins, Palustrins, etc.These families all likely arose from a common ancestral gene through duplication and divergence. researchgate.netmdpi.com

Conservation and Divergence of Sequence and Structure Across Species

The evolution of the Esculentin-2 family showcases a classic interplay between conservation of core structural motifs and rapid divergence of primary sequences. The precursor proteins of these peptides typically exhibit a conserved tripartite structure: a highly conserved N-terminal signal peptide, a hypervariable acidic spacer region, and the C-terminal mature peptide. researchgate.net

A key conserved feature within the mature peptides of the brevinin superfamily, including Esculentin-2, is a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge. mdpi.com This feature is often referred to as the "Rana box". nih.govmdpi.com This structural conservation suggests its critical importance for the peptide's biological function, likely related to stability or interaction with microbial membranes.

Table 2: Examples of Esculentin-2 Homologs and Their Host Species
Peptide NameSource SpeciesKey Features
Esculentin-2Rana esculenta (Edible Frog)One of the foundational peptides of this subfamily.
Esculentin-2CHaLithobates chiricahuensis (Chiricahua Leopard Frog)Demonstrates the presence of the family in New World frog species. mdpi.com
Esculentin-2 HYba1Hydrophylax bahuvistara (Wide-spread Fungoid Frog)Highlights the family's distribution in Asian frog species. nih.gov
Esculentin-2 HYba2Hydrophylax bahuvistara (Wide-spread Fungoid Frog)Co-occurs with HYba1, illustrating peptide diversity within a single species. nih.gov

Evolutionary Pressures Shaping Antimicrobial Peptide Diversification

The remarkable diversity of amphibian antimicrobial peptides, including the Esculentin-2 family, is driven by powerful evolutionary pressures, primarily the constant "evolutionary arms race" between the frog host and its microbial pathogens. mdpi.com This co-evolutionary struggle favors the rapid generation of novel peptide variants to counter pathogen resistance. Several key molecular mechanisms facilitate this diversification.

Gene Duplication: The primary mechanism for generating AMP diversity in frogs is recurrent gene duplication. nih.gov Analysis of leopard frog genomes reveals that a single frog possesses multiple homologous copies of AMP genes. nih.gov This process of duplication creates redundant gene copies that are then free to accumulate mutations and evolve new functions (neofunctionalization) without compromising the original peptide's function. mdpi.comnih.gov This strategy, rather than maintaining a large number of different alleles at a single gene locus, appears to be the favored evolutionary path for frogs to expand their defensive arsenal. nih.gov

Positive Selection: Following gene duplication, the new gene copies are often subjected to strong positive (or Darwinian) selection. This is evident from the excess of nonsynonymous (amino acid-changing) nucleotide substitutions compared to synonymous (silent) substitutions in the regions encoding the mature peptides. nih.gov This pattern indicates that natural selection is actively favoring mutations that alter the peptide's structure and function, leading to the rapid evolution of novel antimicrobial activities.

Some research has also suggested that the high mutation rate could be facilitated by the action of mutagenic, error-prone DNA polymerases, which would further accelerate the rate of diversification. mdpi.com

Horizontal Gene Transfer Events and Amphibian Peptide Evolution

Horizontal gene transfer (HGT) is a powerful evolutionary force that involves the transfer of genetic material between different species, outside of the typical parent-to-offspring (vertical) inheritance. longdom.org This process is a major driver of evolution in the microbial world, responsible for the rapid spread of new traits, including antibiotic resistance genes among bacteria. longdom.orgfrontiersin.org HGT can occur through several mechanisms, such as transformation, transduction, and conjugation. frontiersin.org

While HGT is critical for understanding the evolution of pathogens that threaten amphibians, there is currently no credible evidence to suggest that it plays a significant role in the evolution of the amphibian antimicrobial peptides themselves. nih.gov Studies investigating the genome of the amphibian-killing chytrid fungus, Batrachochytrium dendrobatidis, have found evidence of HGT from bacteria into the fungus, but not from the amphibian hosts. nih.gov

The diversification of the Esculentin-2 protein and other amphibian AMPs appears to be overwhelmingly driven by mechanisms of vertical evolution: gene duplication, mutation, and strong positive selection within the frog lineage. nih.gov The evolutionary innovation for these defense peptides arises from internal genetic processes rather than the acquisition of genes from other domains of life.

Advanced Research Methodologies and Experimental Models for Esculentin 2v Protein

Recombinant Protein Expression and Purification Strategies

The production of Esculentin-2V for research and potential therapeutic applications relies on recombinant DNA technology. This approach allows for the synthesis of the protein in various host systems, followed by purification to isolate it from other cellular components. The choice of expression system and purification strategy is critical for obtaining high yields of pure, correctly folded, and biologically active protein.

Expression Systems (e.g., Mammalian cells, Baculovirus, E. coli)

The selection of an appropriate expression system is a crucial first step in the production of recombinant Esculentin-2V. The ideal system depends on factors such as the desired yield, post-translational modifications, and cost-effectiveness. The primary systems used for recombinant protein production include mammalian cells, the baculovirus expression vector system (BEVS) in insect cells, and the bacterium Escherichia coli. abcam.comabcam.com

Mammalian Cells: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are often chosen for expressing complex proteins that require specific post-translational modifications for their activity. biointron.comevitria.com These systems are adept at proper protein folding and assembly, which is vital for biological function. evitria.com The expression process involves transfecting the mammalian host cells with a plasmid containing the gene for Esculentin-2V. evitria.com While capable of producing high-quality, active proteins, mammalian expression systems can be more time-consuming and expensive compared to other options. abcam.com

Baculovirus Expression Vector System (BEVS): This system utilizes baculoviruses to deliver the gene of interest into insect cells, such as those from Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi5). nih.govyoutube.com BEVS is a robust platform for producing large quantities of recombinant proteins and is capable of performing many of the post-translational modifications found in mammalian cells, making it a favorable choice for complex proteins. springernature.commdpi.com The process involves generating a recombinant baculovirus that, when it infects insect cells, directs the synthesis of the target protein. youtube.com

Escherichia coli : As a prokaryotic host, E. coli is a widely used and cost-effective system for recombinant protein expression. iss.it It allows for rapid production of large quantities of protein. psu.edu However, a significant drawback of E. coli is its inability to perform most post-translational modifications, and there is a higher likelihood of the expressed protein being misfolded and forming insoluble inclusion bodies. abcam.com Despite these limitations, E. coli has been successfully used to produce derivatives of other esculentin (B142307) peptides. For instance, a genetically engineered fusion protein of Esculentin-2CHa(1-30) was successfully produced in E. coli. nih.gov This suggests that with appropriate strategies, such as the use of fusion tags to enhance solubility, E. coli could be a viable option for producing Esculentin-2V.

Expression SystemAdvantagesDisadvantagesRelevance for Esculentin-2V
Mammalian Cells- Proper protein folding
  • Complex post-translational modifications
  • Secretion of proteins facilitates purification
  • - Lower yields
  • Slower cell growth
  • Expensive culture media
  • Suitable for producing fully active Esculentin-2V if specific post-translational modifications are required.
    Baculovirus (Insect Cells)- High protein yields
  • Capable of many post-translational modifications
  • Good for large proteins and protein complexes
  • - More complex and time-consuming than E. coli
  • Potential for differences in glycosylation compared to mammalian cells
  • A strong candidate for producing high yields of potentially modified Esculentin-2V.
    E. coli- Rapid growth and high yields
  • Inexpensive
  • Well-established genetics and protocols
  • - Lack of post-translational modifications
  • Potential for inclusion body formation
  • Misfolding of complex proteins
  • A cost-effective option for producing unmodified Esculentin-2V, potentially requiring fusion tags for solubility and proper folding.

    Chromatographic Techniques (e.g., Affinity, Ion Exchange, Size Exclusion)

    Following expression, a series of chromatographic steps are typically employed to purify Esculentin-2V from the host cell proteins and other contaminants.

    Affinity Chromatography: This powerful technique separates proteins based on a highly specific interaction between the protein and a ligand immobilized on a chromatographic resin. thermofisher.comnih.gov It is often the first and most effective step in a purification scheme, capable of achieving high levels of purity in a single step. nih.gov For recombinant proteins, a common strategy is to express the target protein with a fusion tag, such as a polyhistidine-tag (His-tag), which binds with high affinity to a resin containing chelated metal ions like nickel or cobalt (Immobilized Metal Affinity Chromatography - IMAC). sigmaaldrich.comresearchgate.net Another common system is the Glutathione S-transferase (GST) tag, which binds to glutathione-agarose resin. sigmaaldrich.com

    Ion Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. sartorius.com The choice between anion-exchange (positively charged resin) and cation-exchange (negatively charged resin) chromatography depends on the isoelectric point (pI) of Esculentin-2V and the pH of the buffer. sartorius.com Proteins are bound to the column and then eluted by increasing the salt concentration or changing the pH of the buffer. nih.gov This technique is effective for separating proteins with different charge properties. sartorius.com

    Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. lcms.cznih.gov The resin consists of porous beads, and larger molecules that cannot enter the pores travel through the column more quickly, while smaller molecules enter the pores and have a longer path, thus eluting later. nih.govcytivalifesciences.com SEC is often used as a final "polishing" step to remove any remaining contaminants and to separate monomers from aggregates. nih.govnih.gov

    Precipitation and Filtration Methods

    Precipitation and filtration are often used as initial steps to concentrate the crude protein lysate and remove bulk contaminants before chromatography.

    Precipitation: Protein precipitation can be induced by adding salts, such as ammonium (B1175870) sulfate, which reduces the solubility of proteins. By gradually increasing the salt concentration, different proteins can be selectively precipitated. This "salting out" method is a common initial step to concentrate the protein of interest from a large volume of crude lysate.

    Filtration: Various filtration techniques are employed throughout the purification process.

    Clarification: Following cell lysis, centrifugation and filtration are used to remove cell debris and insoluble material.

    Ultrafiltration/Diafiltration: These techniques use semi-permeable membranes to concentrate the protein solution and to exchange the buffer (diafiltration). This is often performed between chromatography steps.

    Biophysical Characterization Techniques

    Once purified, it is essential to characterize Esculentin-2V to confirm its identity, purity, molecular weight, and structural integrity. A combination of electrophoretic and spectroscopic techniques is typically used for this purpose.

    Electrophoresis (e.g., SDS-PAGE, 2-DE) for Purity and Molecular Weight Analysis

    Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a standard technique used to assess the purity and estimate the molecular weight of a protein. The protein sample is denatured and coated with the negatively charged detergent SDS, which masks the intrinsic charge of the protein. The proteins are then separated by electrophoresis through a polyacrylamide gel based on their size. Smaller proteins migrate more quickly through the gel. The purity of the Esculentin-2V sample can be visualized by the presence of a single prominent band on the gel, and its molecular weight can be estimated by comparing its migration to that of protein standards of known molecular weights.

    Two-Dimensional Gel Electrophoresis (2-DE): For a more comprehensive analysis of protein purity and to detect different isoforms, 2-DE can be employed. nih.gov This technique separates proteins in two dimensions. nih.gov In the first dimension, proteins are separated based on their isoelectric point (isoelectric focusing), and in the second dimension, they are separated by molecular weight (SDS-PAGE). nih.govresearchgate.net This allows for the resolution of complex protein mixtures and the identification of post-translational modifications that can alter the charge or mass of the protein. nih.gov

    Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Structural Insights

    Spectroscopic techniques provide valuable information about the concentration, local environment of aromatic residues, and secondary structure of Esculentin-2V.

    UV-Visible (UV-Vis) Spectroscopy: The concentration of a pure protein solution can be determined by measuring its absorbance of UV light. jasco-global.com Proteins absorb UV light primarily due to the presence of aromatic amino acids, particularly tryptophan and tyrosine, which have an absorbance maximum at approximately 280 nm. nih.govmabion.eu The protein concentration can be calculated using the Beer-Lambert law if the molar extinction coefficient of Esculentin-2V is known. Changes in the UV spectrum can also provide insights into protein folding and unfolding. nih.gov

    Fluorescence Spectroscopy: The intrinsic fluorescence of a protein is also dominated by its tryptophan and tyrosine residues. The fluorescence emission spectrum is sensitive to the local environment of these residues. Changes in protein conformation, such as those occurring during folding, unfolding, or ligand binding, can lead to shifts in the emission maximum and changes in fluorescence intensity, providing insights into the protein's tertiary structure.

    Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. nih.govyoutube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The characteristic CD spectra of different secondary structural elements (α-helix, β-sheet, random coil) allow for the estimation of the percentage of each type of structure within the protein. researchgate.netmdpi.com For example, studies on the related peptide Esculentin-1b(1-18) have used CD spectroscopy to show that it adopts a random coil conformation in water but folds into an α-helical structure in a membrane-mimicking environment. researchgate.net This type of analysis would be crucial for understanding the structural properties of Esculentin-2V and how it might interact with biological membranes.

    TechniqueInformation ObtainedApplication to Esculentin-2V
    SDS-PAGEPurity and apparent molecular weightTo verify the purity of the purified protein and confirm its expected size.
    2-DEPurity, isoelectric point, and detection of isoformsTo identify any charge variants or post-translationally modified forms of Esculentin-2V.
    UV-Vis SpectroscopyProtein concentration and conformational changesTo accurately determine the concentration of purified Esculentin-2V and monitor its stability.
    Fluorescence SpectroscopyTertiary structure information and conformational changesTo probe the local environment of aromatic residues and study folding/unfolding transitions.
    Circular Dichroism SpectroscopySecondary structure content (α-helix, β-sheet)To determine the secondary structure of Esculentin-2V in different environments (e.g., aqueous buffer vs. membrane mimetics).

    Mass Spectrometry for Peptide Identification and Modification Analysis

    Mass spectrometry stands as a cornerstone in the identification and characterization of Esculentin-2V and related peptides from complex biological sources like amphibian skin secretions. This powerful analytical technique allows for the precise determination of molecular weights and the elucidation of amino acid sequences, which are crucial for distinguishing between different peptide variants and identifying post-translational modifications (PTMs).

    The process typically begins with the separation of peptides from the crude skin secretion using techniques like High-Performance Liquid Chromatography (HPLC). The fractions are then subjected to mass spectrometric analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often employed for rapid determination of the molecular masses of the peptides present in each fraction. This provides a peptide mass fingerprint, offering a preliminary identification of known peptides by matching their observed masses to theoretical masses in databases.

    For de novo sequencing and unambiguous identification, tandem mass spectrometry (MS/MS) is utilized. In this approach, specific peptide ions are selected and fragmented within the mass spectrometer. The resulting fragment ions produce a spectrum that provides information about the amino acid sequence of the peptide. Various fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD), can be employed to generate comprehensive sequence data. This level of detail is essential for identifying novel esculentin variants and differentiating them from closely related peptides.

    A critical aspect of characterizing esculentin peptides is the analysis of post-translational modifications, which can significantly impact their biological activity. A common PTM in amphibian antimicrobial peptides is C-terminal amidation. This modification, where the C-terminal carboxylic acid is converted to an amide, is known to enhance the peptide's antimicrobial potency and stability. Mass spectrometry can readily detect amidation, as it results in a characteristic mass shift of -1 Da compared to the corresponding non-amidated peptide. Furthermore, the presence of disulfide bridges, which create cyclic structures in some esculentin peptides, can also be investigated using mass spectrometry-based techniques, often involving chemical reduction and alkylation steps to break the disulfide bonds and confirm their presence through the resulting mass shift.

    Functional Assays for Biological Activity Quantification

    Antimicrobial Susceptibility Testing (e.g., MIC determination)

    A primary function of Esculentin-2V and its analogues is their antimicrobial activity. The potency of these peptides against various microbial strains is quantitatively assessed through antimicrobial susceptibility testing, with the Minimum Inhibitory Concentration (MIC) being the most common metric. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

    The determination of MIC is typically performed using a broth microdilution method in 96-well plates. In this assay, a standardized inoculum of the target microorganism is added to wells containing serial dilutions of the peptide. After incubation under appropriate conditions, the wells are visually inspected for turbidity, or the optical density is measured using a plate reader to determine the concentration at which bacterial growth is inhibited.

    Studies on esculentin-related peptides have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, novel Esculentin-2 peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, and their C-terminally amidated analogues have shown potent activity against a range of bacteria. Amidation of these peptides was found to decrease the MIC by up to 10-fold against certain fish pathogens. nih.gov Similarly, derivatives of Esculentin-1a, such as Esc(1-21), have exhibited strong inhibitory effects against pathogenic strains of Escherichia coli, with MIC values in the low micromolar range. nih.gov

    PeptideMicroorganismMIC (μM)
    Esc(1-21)E. coli K122
    Esc(1-21)E. coli O157:H7 EDL9334
    Esc(1-18)E. coli K1216
    Esc(1-18)E. coli O157:H7 EDL93332
    Esculentin-2 HYba1 (amidated)Aeromonas hydrophila6.25
    Esculentin-2 HYba2 (amidated)Aeromonas hydrophila12.5

    Biofilm Inhibition and Dispersal Assays

    Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of antimicrobial peptides to inhibit the formation of biofilms or disperse existing ones is a critical aspect of their therapeutic potential.

    Assays to evaluate the biofilm-inhibiting properties of esculentin peptides are typically conducted in 96-well polystyrene plates. To assess inhibition of biofilm formation, bacterial cultures are incubated with sub-lethal concentrations of the peptide (typically at concentrations below the MIC) for a set period. After incubation, the planktonic bacteria are removed, and the remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the amount of biofilm biomass.

    Derivatives of Esculentin-1a have demonstrated significant efficacy in preventing biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov For example, Esc(1-21) and its diastereomer Esc(1-21)-1c have been shown to inhibit P. aeruginosa biofilm formation at concentrations as low as 1/16 of their MIC. nih.gov This activity is often linked to the peptide's ability to interfere with bacterial motility and the expression of virulence genes. frontiersin.org

    For biofilm dispersal assays, biofilms are first allowed to form in the wells before being treated with the peptide. The reduction in biofilm biomass after treatment is then quantified using the same crystal violet staining method. Scanning electron microscopy can also be used to visualize the structural changes in the biofilm architecture after peptide treatment.

    PeptideMicroorganismConcentrationBiofilm Inhibition (%)
    Esc(1-21)P. aeruginosa ATCC 278531/2 MIC~50%
    Esc(1-21)-1cP. aeruginosa ATCC 278531/2 MIC~75%
    Esc(1-21)E. coli O157:H7 EDL9331/2 MICSignificant reduction
    Esc(1-18)E. coli O157:H7 EDL9331/2 MICModerate reduction

    Cell Migration and Proliferation Assays (e.g., HUVECs)

    Beyond their antimicrobial properties, some esculentin peptides have been found to modulate host cell functions, such as cell migration and proliferation, which are crucial for processes like wound healing and angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used in vitro model to study these processes.

    Cell migration can be assessed using a scratch assay or a transwell migration assay. In the scratch assay, a confluent monolayer of HUVECs is "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored and quantified in the presence and absence of the peptide. In the transwell assay, HUVECs are placed in the upper chamber of a porous membrane, and the peptide is placed in the lower chamber. The number of cells that migrate through the membrane towards the peptide is then counted.

    Cell proliferation is often measured using assays that detect DNA synthesis or metabolic activity. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay, for example, measures the incorporation of this synthetic nucleoside into the DNA of proliferating cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, on the other hand, measures the metabolic activity of viable cells, which is often correlated with cell number.

    A study on the Esculentin-1a derivative, Esc-1a(1–21)NH2, demonstrated its ability to significantly promote both the migration and proliferation of HUVECs. jst.go.jpnih.gov This effect was shown to be mediated through the PI3K/AKT signaling pathway, a key pathway involved in cell growth and survival. jst.go.jpnih.gov These findings suggest a potential role for esculentin peptides in promoting angiogenesis and tissue repair.

    Enzyme Activity Assays (if applicable)

    Currently, the primary focus of research on Esculentin-2V and related peptides has been on their antimicrobial and immunomodulatory activities, rather than on their direct enzymatic functions or their specific interactions as inhibitors or activators of host or microbial enzymes. Antimicrobial peptides, in general, exert their effects primarily through membrane disruption or by interacting with intracellular targets, rather than through direct enzymatic catalysis.

    While there is a lack of specific enzyme activity assays routinely applied to Esculentin-2V, it is plausible that these peptides could indirectly influence enzymatic processes. For example, by disrupting the bacterial membrane, they could affect the function of membrane-bound enzymes. Furthermore, some antimicrobial peptides have been shown to interact with bacterial enzymes involved in cell wall synthesis or other essential metabolic pathways. However, specific, standardized enzyme activity assays for Esculentin-2V have not been established in the literature. Future research may explore the potential for these peptides to modulate the activity of specific host or microbial enzymes, which would necessitate the development of relevant enzyme activity assays.

    Ligand Binding Affinity Determination (e.g., MST, ITC)

    Understanding the binding affinity of Esculentin-2V to its biological targets, such as the components of bacterial membranes, is crucial for elucidating its mechanism of action. Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques used to quantify these interactions in solution.

    Microscale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient. wikipedia.org This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. wikipedia.org To measure binding affinity, a fluorescently labeled target molecule (e.g., the peptide) is titrated with a ligand (e.g., lipid vesicles mimicking a bacterial membrane). The binding of the ligand to the target results in a change in the thermophoretic movement of the complex, which is detected as a change in fluorescence. By plotting this change against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be derived. MST is advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids.

    Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a target molecule. nih.gov In an ITC experiment, small aliquots of a ligand solution are injected into a sample cell containing the target molecule. The heat released or absorbed during the binding event is measured by a highly sensitive calorimeter. The resulting data are used to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction. ITC is a label-free technique that provides a complete thermodynamic profile of the interaction, offering deep insights into the forces driving the binding process. This technique has been successfully used to study the interactions of various antimicrobial peptides with model lipid membranes. nih.govnih.gov

    While specific MST or ITC data for Esculentin-2V is not yet widely available, these methodologies are highly applicable for future studies to quantify its binding to bacterial membrane components and other potential molecular targets.

    Genetic and Molecular Manipulation Techniques

    Advanced genetic and molecular manipulation techniques are pivotal in dissecting the specific functions and mechanisms of action of bioactive peptides like Esculentin-2V. While direct studies employing these methods on Esculentin-2V are not extensively documented, the application of these well-established techniques could provide significant insights into its molecular pathways and interactions.

    Gene Knockout/Knockdown and Overexpression Studies (e.g., CRISPR/Cas9, siRNA)

    Techniques such as CRISPR/Cas9-mediated gene knockout and siRNA-induced gene knockdown are powerful tools for understanding the necessity of specific genes and proteins in biological processes. By selectively silencing or removing a target gene, researchers can observe the resulting phenotypic changes and infer the function of the protein it encodes.

    CRISPR/Cas9: This revolutionary gene-editing tool allows for the precise deletion or insertion of DNA sequences. In the context of Esculentin-2V research, CRISPR/Cas9 could be used in cellular models to knock out genes hypothesized to be receptors or downstream effectors of the peptide's activity. The resulting cellular response, or lack thereof, to Esculentin-2V treatment would provide strong evidence for the role of the targeted gene in the peptide's mechanism of action.

    siRNA (Small interfering RNA): siRNA technology offers a transient approach to silence gene expression at the mRNA level. jst.go.jp For studying Esculentin-2V, siRNAs could be designed to target specific cellular components suspected of interacting with the peptide. A diminished cellular response to Esculentin-2V following siRNA treatment would indicate the involvement of the silenced gene in its signaling pathway. jst.go.jp Conversely, overexpression studies, where a gene of interest is introduced into cells to produce higher-than-normal levels of a protein, can help determine if a particular protein is sufficient to mediate the effects of Esculentin-2V.

    While specific applications of these techniques to Esculentin-2V are yet to be detailed in published literature, their potential for elucidating its function is immense.

    Reporter Gene Assays for Pathway Activation

    Reporter gene assays are a common method to study the activation of specific signaling pathways in response to an external stimulus. These assays involve linking a reporter gene (e.g., luciferase or beta-galactosidase) to a specific transcriptional response element in a cell. When a signaling pathway is activated, it leads to the transcription of the reporter gene, and the resulting protein's activity can be easily measured.

    For Esculentin-2V, reporter gene assays could be employed to screen for the activation of various known signaling pathways, such as those involved in immune response, cell proliferation, or apoptosis. For example, a study on the antimicrobial peptide Esculentin-1a(1-21)NH2, a related peptide, demonstrated its ability to stimulate wound healing by promoting angiogenesis through the PI3K/AKT signaling pathway. jst.go.jpnih.gov This was confirmed by observing that the effects of the peptide were diminished by a PI3K pathway inhibitor. jst.go.jpnih.gov Similar reporter gene assays could be designed to investigate if Esculentin-2V activates specific transcription factors or response elements within pathways like NF-κB, MAPK, or STAT, providing valuable information about its cellular mechanism.

    Protein-Protein Interaction Mapping (e.g., Bacterial Two-Hybrid, Co-IP)

    Identifying the direct binding partners of Esculentin-2V is crucial to understanding its function. Techniques like the bacterial two-hybrid system and co-immunoprecipitation are designed to map these protein-protein interactions.

    Bacterial Two-Hybrid (B2H) System: The B2H system is a genetic method used to detect protein-protein interactions in E. coli. springernature.com It is based on the reconstitution of a functional signaling molecule, typically an adenylate cyclase, when two proteins of interest interact. springernature.com To study Esculentin-2V, it could be used as the "bait" protein to screen a library of "prey" proteins from a relevant cell type. Positive interactions would be identified by the activation of a reporter gene, revealing potential binding partners of Esculentin-2V. springernature.com

    Co-immunoprecipitation (Co-IP): Co-IP is a powerful technique to identify physiologically relevant protein-protein interactions in vivo. nih.gov An antibody specific to Esculentin-2V (the "bait" protein) would be used to pull it out of a cell lysate. cellsignal.com Any proteins that are bound to Esculentin-2V (the "prey") will be pulled down as well. cellsignal.com These interacting proteins can then be identified using techniques like mass spectrometry. While specific Co-IP studies for Esculentin-2V are not available, this method holds great promise for discovering its direct cellular interactors.

    In Vitro and In Vivo Model Systems for Mechanistic Studies

    The biological activities and mechanisms of action of esculentin peptides have been investigated using a variety of in vitro and in vivo models. These models are essential for understanding the peptide's effects at the cellular and organismal levels.

    Cellular Models (e.g., bacterial strains, mammalian cell lines)

    Bacterial Strains: The antimicrobial properties of esculentin peptides have been extensively studied using various bacterial strains. For instance, derivatives of Esculentin-1 have demonstrated bactericidal activity against both Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive strains. nih.govnih.gov Studies have also investigated the effects of these peptides on bacterial biofilm formation, a key factor in persistent infections. nih.gov

    Mammalian Cell Lines: A range of mammalian cell lines have been employed to investigate the effects of esculentin peptides on cellular processes. For example, the human umbilical vein endothelial cell (HUVEC) line has been used to study the pro-angiogenic effects of Esculentin-1a(1-21)NH2, demonstrating its ability to promote cell migration and proliferation. jst.go.jpnih.gov In another study, the rat insulinoma cell line BRIN-BD11 was used to investigate the insulin-secreting properties of Esculentin-2CHa and its analogues. nih.govscienceopen.com These cellular models are invaluable for dissecting the specific molecular pathways affected by these peptides.

    The following table summarizes cellular models used in the study of esculentin peptides:

    Model System Peptide Studied Research Focus Key Findings
    Escherichia coli Esculentin-1 derivatives Antimicrobial activity, Biofilm formation Demonstrated bactericidal effects and inhibition of biofilm. nih.gov
    Pseudomonas aeruginosa Esculentin-1(1-21) Antimicrobial activity, Biofilm disruption Potent activity against both planktonic and biofilm forms. nih.govresearchgate.net
    HUVECs Esculentin-1a(1-21)NH2 Angiogenesis, Wound healing Promoted cell migration and proliferation via the PI3K/AKT pathway. jst.go.jpnih.gov
    BRIN-BD11 cells Esculentin-2CHa Insulin (B600854) secretion Stimulated insulin secretion through membrane depolarization and increased intracellular Ca2+. nih.govscienceopen.com

    Animal Models for Disease Mechanism Elucidation (e.g., wound healing in mice, metabolic studies in HFD-fed mice)

    Wound Healing in Mice: Mouse models of wound healing have been instrumental in demonstrating the therapeutic potential of esculentin peptides. Topical application of Esculentin-1a has been shown to accelerate wound closure, enhance re-epithelialization, and promote collagen production. mdpi.com A study using a full-thickness excision model in mice found that Esculentin-1a(1-21)NH2 significantly accelerated wound healing by increasing collagen deposition and angiogenesis. jst.go.jpnih.gov These in vivo studies provide strong evidence for the regenerative capabilities of these peptides.

    Metabolic Studies in High-Fat Diet (HFD)-fed Mice: The high-fat diet-fed mouse is a widely used model for studying obesity and type 2 diabetes. Research on Esculentin-2CHa-related peptides in this model has revealed significant metabolic benefits. Acute administration of an Esculentin-2CHa analogue improved glucose tolerance and enhanced insulin secretion in HFD-fed mice. nih.gov Longer-term treatment restored the impaired responses of isolated islets to insulin secretagogues and was associated with lower plasma and pancreatic glucagon (B607659) levels. nih.gov These findings highlight the potential of esculentin peptides in the management of metabolic disorders.

    The following table summarizes animal models used in the study of esculentin peptides:

    Model System Peptide Studied Research Focus Key Findings
    Full-thickness excision wound model (mice) Esculentin-1a(1-21)NH2 Wound healing, Angiogenesis Accelerated wound closure, increased collagen deposition and angiogenesis. jst.go.jpnih.gov
    High-fat diet-fed mice Esculentin-2CHa analogue ([L28K]esculentin-2CHa) Glucose metabolism, Insulin resistance Improved glucose tolerance, enhanced insulin secretion, and restored islet cell function. nih.gov
    Sepsis and lung infection models (mice) Esculentin(1-21) In vivo antimicrobial activity Prolonged survival of mice with P. aeruginosa infections. nih.gov

    Emerging Research Frontiers and Future Directions for Esculentin 2v Protein

    Elucidation of Unexplored Biological Functions and Molecular Pathways

    While the antimicrobial properties of the Esculentin-2 family are well-documented, the full spectrum of their biological functions remains to be explored. Future research will likely delve into previously uncharacterized activities of Esculentin-2V and the molecular pathways that govern them.

    Initial studies on peptides from the Esculentin-2 family, such as Esculentin-2CHa, have revealed a range of activities including antibacterial, antifungal, and anti-cancer effects. wikipedia.org For instance, Esculentin-2CHa demonstrates potent growth-inhibitory action against multidrug-resistant bacteria like Acinetobacter baumannii and Stenotrophomonas maltophilia. wikipedia.org Furthermore, certain Esculentin-2 peptides have shown cytotoxic activity against cancer cell lines, such as human non-small cell lung adenocarcinoma A549 cells, and the ability to modulate the immune system by stimulating the production of cytokines like interleukin-10. wikipedia.orgnih.gov

    Beyond these roles, emerging evidence suggests that peptides in this family may have metabolic functions. For example, Esculentin-2CHa has been shown to stimulate insulin (B600854) secretion and improve glucose tolerance in mice with diet-induced obesity, pointing towards a potential role in metabolic regulation. plos.org The underlying molecular pathways for these effects are thought to involve membrane depolarization and an increase in intracellular calcium levels in pancreatic β-cells. plos.org

    A key mechanism of action for many antimicrobial peptides is the permeabilization of cell membranes. wikipedia.org Linearized esculentin-2EM, for instance, exhibits a preference for Gram-positive bacteria, a specificity driven by the high content of anionic lipids like phosphatidylglycerol in their membranes. nih.gov This interaction leads to the formation of a tilted structure by the peptide, ultimately causing membranolysis. nih.gov Future studies on Esculentin-2V will need to investigate whether it shares these mechanisms or possesses unique modes of action.

    Integration of Multi-Omics Data for Systems-Level Understanding

    To gain a holistic understanding of Esculentin-2V's function, future research will necessitate the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can reveal the complex network of interactions and regulatory pathways affected by the peptide.

    By combining these datasets, researchers can move beyond a single-target view and appreciate the broader physiological impact of Esculentin-2V. For example, transcriptomic analysis could identify genes that are up- or down-regulated in response to Esculentin-2V treatment in both microbial and host cells. Proteomics would then confirm changes in protein expression, while metabolomics would reveal alterations in metabolic pathways. This integrated approach is crucial for understanding the multifaceted mechanisms of action of antimicrobial peptides. numaferm.com

    Development of Novel Research Tools and Methodological Advancements

    Advancements in research methodologies will be instrumental in propelling the study of Esculentin-2V. The development of high-throughput screening methods will enable the rapid assessment of the peptide's activity against a wide array of microbial strains and cancer cell lines.

    Furthermore, sophisticated imaging techniques, such as super-resolution microscopy and atomic force microscopy, can provide unprecedented detail of the peptide's interaction with cell membranes, visualizing pore formation and other structural changes in real-time. The generation of peptide analogs with specific amino acid substitutions will continue to be a valuable tool for structure-activity relationship studies, helping to pinpoint the residues critical for its various biological functions. researchgate.net The use of synthetic peptide libraries and computational modeling will also accelerate the design of more potent and selective Esculentin-2V-based molecules. mdpi.com

    Potential Applications in Biotechnology and Fundamental Biology (excluding direct human therapeutic development)

    Beyond its potential as a therapeutic agent, Esculentin-2V holds promise in various biotechnological and fundamental biology applications. Its potent antimicrobial properties could be harnessed for the development of novel food preservatives or as a disinfectant for surfaces in agricultural and industrial settings. The selectivity of some Esculentin-2 peptides for bacterial over mammalian cells suggests their potential as components of antimicrobial coatings for medical devices and implants. mdpi.com

    In the realm of fundamental biology, Esculentin-2V can serve as a valuable molecular probe to study membrane biology and lipid-protein interactions. Its ability to selectively target and disrupt microbial membranes can be used to investigate the biophysical properties of different membrane compositions. Furthermore, exploring the immunomodulatory activities of Esculentin-2V could provide new insights into the innate immune response.

    Addressing Remaining Knowledge Gaps and Formulating Future Research Questions

    Despite the growing interest in the Esculentin-2 family, significant knowledge gaps remain, particularly concerning the specific activities and mechanisms of the 2V variant. Key unanswered questions that will drive future research include:

    What is the precise amino acid sequence of Esculentin-2V and how does it differ from other Esculentin-2 peptides?

    What is the full spectrum of microbial species susceptible to Esculentin-2V?

    Does Esculentin-2V exhibit synergistic activity with conventional antibiotics? numaferm.com

    What are the specific intracellular targets of Esculentin-2V, if any, beyond membrane disruption?

    How does Esculentin-2V modulate the host immune system, and which signaling pathways are involved?

    What is the three-dimensional structure of Esculentin-2V, and how does its structure relate to its diverse functions?

    Can the stability and efficacy of Esculentin-2V be improved through chemical modifications or delivery systems? numaferm.com

    Addressing these questions will not only deepen our understanding of this fascinating protein but also pave the way for innovative applications in both biotechnology and fundamental biological research. The future of Esculentin-2V research is bright, with the potential for significant discoveries that could have a broad impact across multiple scientific disciplines.

    Q & A

    Q. What experimental methods are recommended for structural characterization of Esculentin-2V?

    Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary tools for analyzing secondary structures (e.g., α-helical motifs). For tertiary structure insights, cryo-electron microscopy or X-ray crystallography can resolve atomic-level details. Ensure purity via HPLC and mass spectrometry (>95% purity) to avoid confounding results .

    Q. How can researchers design reproducible antimicrobial assays for Esculentin-2V?

    Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only treatments). Account for variables like bacterial growth phase, pH, and cation concentration, which influence peptide activity .

    Q. What databases or literature sources are critical for contextualizing Esculentin-2V research?

    Prioritize PubMed, UniProt, and Antimicrobial Peptide Database (APD3) for sequence homology and functional data. Cross-reference with structural databases (PDB, AlphaFold) to compare predicted vs. empirical models. Systematic reviews should follow PRISMA guidelines to ensure comprehensive coverage .

    Advanced Research Questions

    Q. How should researchers resolve contradictory data on Esculentin-2V’s cytotoxicity in mammalian cells?

    Discrepancies often arise from assay conditions. For example, hemolysis assays may vary due to erythrocyte source (human vs. animal) or incubation time. Validate findings using multiple cell lines (e.g., HEK293, HaCaT) and orthogonal methods (e.g., LDH release, flow cytometry). Report full experimental parameters (e.g., peptide concentration, solvent) to enable replication .

    Q. What strategies optimize Esculentin-2V expression in recombinant systems?

    Codon optimization for E. coli or yeast expression systems can enhance yield. Use fusion tags (e.g., SUMO, thioredoxin) to improve solubility, followed by enzymatic cleavage for tag removal. Monitor endotoxin levels via Limulus amebocyte lysate (LAL) assays if testing in vivo .

    Q. How can researchers distinguish Esculentin-2V’s direct antimicrobial effects from host immunomodulatory roles?

    Employ gene knockout models (e.g., TLR4⁻/⁻ macrophages) or neutralizing antibodies against cytokines (e.g., TNF-α, IL-6) to isolate immunomodulatory pathways. Pair with transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

    Q. What statistical approaches are suitable for analyzing dose-response data in Esculentin-2V studies?

    Nonlinear regression (e.g., log[inhibitor] vs. normalized response) in GraphPad Prism or R packages (drc, drm) can model EC₅₀ values. Include replicates (n ≥ 3) and report confidence intervals. For multi-variable experiments (e.g., pH, temperature), use factorial ANOVA to assess interactions .

    Q. How should researchers address batch-to-batch variability in synthetic Esculentin-2V peptides?

    Implement quality control workflows: (1) MALDI-TOF MS for mass verification, (2) RP-HPLC for purity assessment, and (3) endotoxin testing. Store lyophilized peptides at -80°C with desiccants to prevent degradation .

    Data Contradiction and Validation

    Q. Why do studies report conflicting MIC values for Esculentin-2V against Gram-negative pathogens?

    Variations in bacterial membrane composition (e.g., LPS modifications in multidrug-resistant strains) or assay media (cation content affects peptide-membrane interactions) may explain discrepancies. Validate using standardized strains (e.g., ATCC controls) and harmonized media (e.g., CAMHB) .

    Q. How can bioinformatics tools clarify Esculentin-2V’s interaction with microbial membranes?

    Molecular dynamics simulations (GROMACS, CHARMM) can model peptide-lipid bilayer interactions, predicting residues critical for membrane disruption. Pair with experimental mutagenesis (alanine scanning) to validate computational findings .

    Methodological Best Practices

    Q. What criteria define rigorous in vivo testing of Esculentin-2V’s therapeutic potential?

    Follow ARRIVE guidelines: (1) Use animal models with relevant infection routes (e.g., murine sepsis), (2) include pharmacokinetic profiling (serum half-life, organ distribution), and (3) assess toxicity via histopathology and serum biomarkers (ALT, creatinine) .

    Q. How should researchers document Esculentin-2V’s stability under physiological conditions?

    Conduct stability assays in simulated body fluids (e.g., human serum, gastric fluid) at 37°C. Monitor degradation via HPLC and MALDI-TOF over 24–72 hours. Compare with protease inhibitors (e.g., EDTA, PMSF) to identify susceptibility pathways .

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